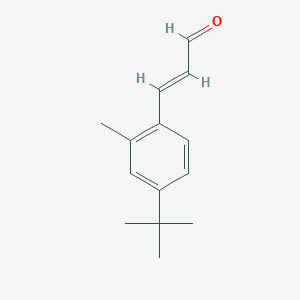

4-Tert-butyl cinnamaldehyde

Description

Historical Evolution of Research on Substituted Cinnamaldehyde (B126680) Derivatives

The study of cinnamaldehyde and its derivatives is a mature field of chemical science. Cinnamaldehyde itself, the principal flavor component of cinnamon, was first isolated in 1834. wordpress.com Its synthesis in a laboratory setting followed in 1854, marking the beginning of extensive research into this class of aromatic aldehydes. wordpress.com Early methods of synthesis often involved the aldol (B89426) condensation of benzaldehyde (B42025) and acetaldehyde (B116499). wordpress.com

Throughout the 20th and into the 21st century, research expanded significantly to explore a wide array of substituted cinnamaldehyde derivatives. Scientists investigated how adding different functional groups to the benzene (B151609) ring would alter the molecule's physical, chemical, and biological properties. This led to the development of numerous synthetic methods, such as the oxidative Heck reaction, which allows for the synthesis of functionalized cinnamaldehydes from various arylboronic acids. chemicalbook.comepdf.pub These derivatives have been developed for a multitude of purposes, including their use as fragrance components, chemical intermediates, and subjects of biological activity studies. vdoc.pubau.dk The modification of the basic cinnamaldehyde structure has been a strategy to enhance properties like antimicrobial or antioxidant activity, or to create specific olfactory profiles for the perfume industry. au.dkelectronicsandbooks.comontosight.ai

Current Academic Significance and Research Trajectories of 4-Tert-butyl Cinnamaldehyde

This compound, systematically known as (E)-3-(4-tert-butylphenyl)prop-2-enal, is a subject of contemporary research primarily as a synthetic intermediate and a specialized chemical building block. wordpress.comepdf.pub Its primary documented role in industrial chemistry is as a precursor in the synthesis of other fragrance materials. epdf.pubvdoc.pub A notable pathway involves the aldol reaction between 4-tert-butylbenzaldehyde (B1265539) and acetaldehyde to yield 4-tert-butylcinnamaldehyde, which is subsequently hydrogenated to produce 3-[4-(1,1-Dimethylethyl)phenyl]propanal, a valuable fragrance ingredient. wordpress.comepdf.pub

In academic research, this compound serves as a ligand component in the field of coordination chemistry. One study detailed the condensation of 4-tert-butylcinnamaldehyde with cis-1,3,5-triaminocyclohexane. This reaction produced a complex ligand, cis,cis-1,3,5-tri[(4-tert-butylphenyl)propenylideneamino]cyclohexane, used to model the solvated active site cavity of the enzyme carbonic anhydrase. This line of research demonstrates the compound's utility in creating sophisticated molecular architectures for studying biological systems.

The physicochemical properties of this compound are foundational to its synthesis and application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H16O chemicalbook.com |

| Formula Weight | 188.27 g/mol chemicalbook.com |

| Boiling Point | ~290°C |

| Melting Point | ~50-60°C |

| Appearance | Yellowish liquid or solid |

Research into its derivatives continues, exploring how modifications to its structure can lead to new applications. For instance, the creation of acylhydrazone derivatives from cinnamaldehydes is an active area of investigation for developing compounds with potential antiparasitic activities. While much of the broader research focuses on the general class of cinnamaldehydes, the specific inclusion of the tert-butyl group at the para position gives this compound distinct properties that make it a useful intermediate and a target for specialized chemical synthesis.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(4-tert-butylphenyl)prop-2-enal |

| 3-[4-(1,1-Dimethylethyl)phenyl]propanal |

| 4-tert-butylbenzaldehyde |

| Acetaldehyde |

| Acylhydrazone |

| Benzaldehyde |

| Carbonic anhydrase |

| Cinnamaldehyde |

| cis-1,3,5-triaminocyclohexane |

Structure

3D Structure

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E)-3-(4-tert-butyl-2-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C14H18O/c1-11-10-13(14(2,3)4)8-7-12(11)6-5-9-15/h5-10H,1-4H3/b6-5+ |

InChI Key |

CYWMBZBRXXZCFS-AATRIKPKSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)/C=C/C=O |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)C=CC=O |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies for 4 Tert Butyl Cinnamaldehyde

Imine and Schiff Base Formation from the Aldehyde Moiety

The formation of imines, also known as Schiff bases, is a cornerstone of the derivatization of 4-tert-butyl cinnamaldehyde (B126680). This reaction involves the condensation of the aldehyde with a primary amine, resulting in the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule. Aromatic aldehydes like 4-tert-butyl cinnamaldehyde are known to form stable Schiff bases due to the effective conjugation system. uomustansiriyah.edu.iq

Reaction with Primary Amines and Functionalized Anilines

The reaction of this compound with a diverse range of primary amines and functionalized anilines leads to the synthesis of a wide array of Schiff bases with varied electronic and steric properties. The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

The synthesis of these derivatives can be achieved through various methods, including conventional refluxing in a suitable solvent or more energy-efficient techniques like sonication. sciencetechindonesia.com For instance, the reaction of cinnamaldehyde with nitrophenyl amines has been successfully carried out using sulfuric acid as a catalyst under both reflux and sonication conditions. sciencetechindonesia.com It is anticipated that this compound would undergo similar reactions. The electronic nature of the substituents on the aniline (B41778) ring can significantly influence the reaction rate and the stability of the resulting Schiff base. Electron-donating groups on the aniline can enhance the nucleophilicity of the amino group, thereby facilitating the reaction. Conversely, strong electron-withdrawing groups may decrease the nucleophilicity, potentially hindering the reaction. sciencetechindonesia.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-(4-tert-butylcinnamylidene)alkan-1-amine |

| This compound | Functionalized Aniline (X-C₆H₄-NH₂) | N-(4-tert-butylcinnamylidene)-X-aniline |

Table 1: Examples of Imine and Schiff Base Formation from this compound.

Mechanistic Studies of Imine Formation with Cinnamaldehyde Scaffolds

The mechanism of imine formation from aldehydes and primary amines is a well-established process that proceeds through a two-step addition-elimination pathway. chemistrysteps.com The reaction is typically catalyzed by acid, with the optimal pH being mildly acidic (around 4-5) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon without fully protonating the amine nucleophile. lumenlearning.com

The proposed mechanism for the reaction of a cinnamaldehyde scaffold is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the cinnamaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which is then neutralized.

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final neutral imine or Schiff base.

The presence of the 4-tert-butyl group on the phenyl ring of cinnamaldehyde is not expected to significantly alter this fundamental mechanism. However, its steric bulk and weak electron-donating effect through hyperconjugation might subtly influence the reaction kinetics and the equilibrium position of the reaction.

Synthesis of Acyl Hydrazone Derivatives of Cinnamaldehydes

Acyl hydrazones are another important class of derivatives that can be synthesized from cinnamaldehydes. These compounds are formed through the condensation reaction of an aldehyde with an acyl hydrazide. Acyl hydrazones possess the characteristic -CO-NH-N=CH- moiety and have garnered significant interest due to their diverse biological activities. mdpi.com

The synthesis of acyl hydrazones from cinnamaldehyde derivatives is typically achieved by refluxing the aldehyde with the corresponding aroyl hydrazide in a solvent like ethanol. mdpi.com For example, a series of cinnamaldehyde acyl hydrazone derivatives have been synthesized and evaluated for their biological properties. nih.gov While specific studies on the synthesis of acyl hydrazones directly from this compound are not extensively reported, the general synthetic methodology is applicable. For instance, the reaction of 4-tert-butylphenoxyacetylhydrazide with various aromatic aldehydes, including cinnamaldehyde, has been documented to produce the corresponding acyl hydrazones. researchgate.net This suggests that the reverse reaction, using this compound and a suitable acyl hydrazide, would be a viable synthetic route.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acyl Hydrazide (R-CO-NH-NH₂) | N'-(4-tert-butylcinnamylidene)acylhydrazide |

| This compound | Benzhydrazide | N'-(4-tert-butylcinnamylidene)benzohydrazide |

Table 2: Synthesis of Acyl Hydrazone Derivatives from this compound.

Polymer Conjugation and Integration Strategies for Cinnamaldehyde Derivatives

The conjugation of cinnamaldehyde and its derivatives to polymeric backbones is a promising strategy for the development of advanced functional materials. nih.gov This approach can enhance the properties of the polymer, introduce new functionalities, and enable the controlled release of the cinnamaldehyde moiety. researchgate.net

Synthesis of Cinnamaldehyde-Conjugated Polymeric Systems

Cinnamaldehyde derivatives can be incorporated into polymeric systems through several strategies. One common method involves the reaction of the aldehyde group with functional groups present on the polymer backbone, such as primary amines. nih.gov For example, chitosan (B1678972), a natural polysaccharide containing primary amine groups, can be readily functionalized with cinnamaldehyde via a Schiff base reaction to form a chitosan-cinnamaldehyde conjugate. nih.gov This results in the formation of an imine linkage between the polymer and the cinnamaldehyde derivative.

Similarly, synthetic polymers bearing primary amine functionalities can be modified with this compound. The bulky tert-butyl group may influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology. The conjugation can be confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

| Polymer | Functional Group | Linkage Type | Resulting Polymer |

| Chitosan | Primary Amine | Imine | Chitosan-4-tert-butyl cinnamaldehyde conjugate |

| Poly(ethylene glycol) diamine | Primary Amine | Imine | PEG-bis(this compound) conjugate |

Table 3: Examples of Polymer Conjugation with this compound.

Design of Stimuli-Responsive Linkages within Polymer Architectures

A key advantage of using imine linkages for the conjugation of cinnamaldehyde derivatives to polymers is their inherent stimuli-responsive nature. nih.gov Imine bonds are generally stable at neutral or slightly basic pH but are susceptible to hydrolysis under acidic conditions. nih.gov This pH-sensitivity can be exploited to design "smart" polymeric systems that release the conjugated cinnamaldehyde derivative in response to a specific environmental trigger, such as the acidic microenvironment of tumor tissues or intracellular compartments like endosomes and lysosomes. nih.gov

The rate of hydrolysis of the imine bond, and thus the release of the cinnamaldehyde derivative, can be tuned by modifying the electronic properties of the aromatic rings of both the aldehyde and the amine. The introduction of the electron-donating tert-butyl group on the cinnamaldehyde moiety may influence the stability of the imine linkage and its susceptibility to hydrolysis. This allows for the rational design of polymer-drug conjugates with controlled release profiles. nih.gov Besides pH, other stimuli such as reactive oxygen species (ROS) can also be utilized to trigger the cleavage of specific linkages and release of the active molecule. nih.gov

Other Functional Group Transformations and Side Chain Derivatizations

The unique chemical structure of this compound, characterized by a reactive α,β-unsaturated aldehyde functional group, a propenal side chain, and a substituted aromatic ring, offers multiple sites for derivatization and structural modification. These transformations allow for the synthesis of a wide array of novel compounds with potentially enhanced or altered properties. Research has explored modifications at the aldehyde group, the conjugated double bond, and the phenyl ring.

Transformations of the Aldehyde Functional Group

The aldehyde moiety is a primary site for chemical reactions, including nucleophilic additions and oxidations. ncert.nic.in As an α,β-unsaturated aldehyde, this compound can undergo reactions typical of this functional group, leading to a variety of derivatives. fiveable.me

One common transformation is the reaction with thiols to form thioacetals. For instance, the parent compound, cinnamaldehyde, reacts with dodecanethiol in the absence of a catalyst to form a bis-dithioacetal, a reaction that surprisingly does not require the typical Lewis acid catalysis due to the nature of the conjugated system. nih.gov The aldehyde group can also react with ammonia (B1221849) and its derivatives (H₂N-Z) in an acid-catalyzed, reversible reaction to form imines (>C=N-Z) and related compounds. ncert.nic.in

Another potential transformation is oxidation. The selective oxidation of α,β-unsaturated aldehydes is a significant area of study, for example, in the production of valuable compounds like benzaldehyde (B42025) from cinnamaldehyde. researchgate.net

Modifications of the Propenal Side Chain

The propenal side chain, with its conjugated carbon-carbon double bond, is another key site for structural modification, primarily through addition reactions. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack in what is known as a Michael (or conjugate) addition. fiveable.me

The importance of the α,β-unsaturated system is highlighted in studies comparing the biological activity of cinnamaldehyde with its saturated analogue, hydrocinnamaldehyde (B1666312); the double bond is often crucial for its effects. nih.gov Reaction of cinnamaldehyde with the bifunctional nucleophile cysteamine (B1669678) results in a complex product mixture, including a thiazoline (B8809763) adduct formed through both imine formation at the carbonyl and Michael addition at the double bond. nih.gov This demonstrates the dual reactivity of the propenal side chain.

The table below summarizes key transformations involving the aldehyde and propenal functionalities of cinnamaldehyde derivatives.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Structure/Derivative | Reference |

| Thioacetal Formation | Dodecanethiol | Aldehyde Carbonyl | Bis-dithioacetal | nih.gov |

| Imine Formation | Ammonia Derivatives (H₂N-Z) / Acid Catalyst | Aldehyde Carbonyl | Imine (>C=N-Z) | ncert.nic.in |

| Michael Addition & Cyclization | Cysteamine | Aldehyde & C=C Double Bond | Thiazoline Adduct | nih.gov |

| Aldol (B89426) Condensation | Base Catalyst (e.g., dilute alkali) | α-Hydrogen / Carbonyl | β-hydroxy aldehyde (Aldol) | ncert.nic.in |

Modifications of the Phenyl Ring

The 4-tert-butyl substituted phenyl ring can also be a target for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties. Although the tert-butyl group itself is highly stable and sterically hinders adjacent positions, functionalization of other positions on the aromatic ring is a viable strategy for creating new derivatives. chemrxiv.orgresearchgate.net

A multi-step synthesis strategy starting from the parent cinnamaldehyde has been employed to produce 2-hydroxycinnamaldehyde. researchgate.net This process involves:

Nitration: Introduction of a nitro group onto the phenyl ring using nitric acid and acetic anhydride.

Reduction: Conversion of the nitro group to an amino group using iron in the presence of ammonium (B1175870) chloride.

Diazotization-Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate. researchgate.net

The following table outlines a documented multi-step modification of the cinnamaldehyde phenyl ring.

| Reaction Step | Reagents | Intermediate/Product | Reference |

| Nitration | Nitric Acid, Acetic Anhydride | 2-Nitrocinnamaldehyde | researchgate.net |

| Reduction | Iron, Ammonium Chloride, Methanol (B129727)/Water | 2-Aminocinnamaldehyde | researchgate.net |

| Diazotization-Hydrolysis | Sodium Nitrite, Sulfuric Acid, THF/Water | 2-Hydroxycinnamaldehyde | researchgate.net |

These varied strategies for functional group transformation and side chain derivatization underscore the versatility of this compound as a scaffold for chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl Cinnamaldehyde

Oxidative Transformation Pathways of the Cinnamaldehyde (B126680) Core

The cinnamaldehyde core of the molecule is susceptible to oxidation, a process that can be complex and lead to a variety of products depending on the reaction conditions and the oxidizing agents employed.

Proposed Reaction Pathways for Selective Oxidation

The oxidation of the cinnamaldehyde moiety can proceed through several pathways, primarily targeting the aldehyde group and the carbon-carbon double bond. Research on cinnamaldehyde and its derivatives has identified key transformation routes. nih.govresearchgate.net

One major pathway involves the selective oxidation of the aldehyde group to a carboxylic acid, yielding 4-tert-butyl cinnamic acid. This transformation can be achieved using various oxidizing agents. For instance, cytochromes P450 are capable of oxidizing cinnamaldehyde to cinnamic acid.

Another significant oxidative pathway is the cleavage of the C=C double bond. This reaction can lead to the formation of 4-tert-butyl benzaldehyde (B42025). nih.govresearchgate.net This selective oxidation is of particular interest as it offers a route to produce substituted benzaldehydes from corresponding cinnamaldehydes. researchgate.net

A third pathway involves the epoxidation of the alkene double bond, which would produce 4-tert-butyl cinnamaldehyde epoxide. This is a common reaction for α,β-unsaturated aldehydes. nih.gov

Formation of peroxide intermediates through reaction with oxygen. nih.govresearchgate.net

Complex oxidation reactions resulting from the thermal decomposition of these peroxides. nih.govresearchgate.net

Rapid oxidation and thermal decomposition, which can sometimes lead to hazardous conditions. nih.govresearchgate.net

The following table summarizes the major products obtained from the oxidation of the cinnamaldehyde core based on studies of cinnamaldehyde itself. nih.gov

| Oxidation Product | Site of Oxidation | Potential Oxidizing Agent/Condition |

|---|---|---|

| 4-tert-butyl cinnamic acid | Aldehyde group | Cytochromes P450, other common oxidizing agents |

| 4-tert-butyl benzaldehyde | Carbon-carbon double bond (cleavage) | O2, H2O2 with catalyst |

| This compound epoxide | Carbon-carbon double bond (epoxidation) | Peroxides, O2 |

Characterization of Reactive Intermediates in Oxidation Processes

The oxidation of cinnamaldehyde is understood to proceed through highly reactive intermediates. The initial step in autoxidation is the formation of peroxides. nih.gov Studies on cinnamaldehyde have shown that the peroxide value can increase significantly, especially at ambient temperatures, indicating the formation of these intermediates. nih.govresearchgate.net

The decomposition of these peroxides can generate a variety of radical species, which then drive the subsequent complex oxidation reactions. nih.gov In enzyme-catalyzed oxidations, such as those involving cytochromes P450, the proposed reactive intermediate is a ferric peroxoanion, which performs a nucleophilic attack on the aldehyde.

Nucleophilic Addition Reactions of the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde system in this compound presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). wordpress.com This dual reactivity allows for two main types of nucleophilic addition: 1,2-addition (direct attack on the carbonyl) and 1,4-addition (conjugate or Michael addition). ncert.nic.inmasterorganicchemistry.com

Michael Addition Reactions with Various Nucleophiles

The Michael addition, or 1,4-conjugate addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. wikipedia.org This type of reaction is common for soft nucleophiles. wordpress.com A notable example is the reaction with thiols. Studies on cinnamaldehyde have shown that it reacts with cysteamine (B1669678), a thiol-containing compound, to yield a Michael adduct. nih.gov The reaction with dodecanethiol, another thiol, also demonstrates this reactivity. nih.gov

The general mechanism involves the nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. wikipedia.org

| Nucleophile | Product Type | Reaction Details |

|---|---|---|

| Thiols (e.g., Cysteamine, Dodecanethiol) | Thia-Michael adduct | The sulfur atom of the thiol acts as a soft nucleophile, attacking the β-carbon. nih.gov |

| Enolates | 1,5-dicarbonyl compound | A classic Michael reaction where an enolate adds to the α,β-unsaturated aldehyde. wikipedia.org |

| Amines | Aza-Michael adduct | Nitrogen nucleophiles can also undergo conjugate addition. wikipedia.org |

It has been observed that the presence of the β-phenyl group in cinnamaldehyde can have a detrimental effect on the Michael reactivity of the double bond, possibly due to the loss of conjugation in the formation of the adduct. nih.gov

Reactivity of the Carbonyl Group with Diverse Chemical Species

The carbonyl carbon of the aldehyde group is an electrophilic center that can be attacked by a variety of nucleophiles, particularly hard nucleophiles. wordpress.commasterorganicchemistry.com This leads to 1,2-addition products.

A significant reaction is the formation of acetals and dithioacetals. For instance, in the reaction of cinnamaldehyde with an excess of dodecanethiol, the product formed is not the Michael adduct but rather a bis-dithioacetal, resulting from the attack of the thiol on the carbonyl carbon. nih.gov

The reaction of cinnamaldehyde with cysteamine is more complex, yielding a thiazoline (B8809763) adduct which results from both imine formation at the carbonyl group and a subsequent intramolecular Michael addition. nih.gov This demonstrates the ability of the carbonyl group to react with amine functionalities to form imines or related structures.

The carbonyl group can also react with nucleophiles such as cyanide ions to form cyanohydrins or with Grignard reagents and organolithium compounds. ncert.nic.inmasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the tert-Butylphenyl Substituent

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the two existing substituents: the tert-butyl group and the cinnamaldehyde group (-CH=CH-CHO). libretexts.org

The tert-butyl group is an activating group and an ortho-, para- director. stackexchange.comwikipedia.org It donates electron density to the ring primarily through an inductive effect, making the ortho and para positions more nucleophilic. stackexchange.com However, due to its large size, the tert-butyl group creates significant steric hindrance at the ortho positions, which strongly favors substitution at the para position. pressbooks.pubmasterorganicchemistry.com

On the other hand, the cinnamaldehyde substituent is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through resonance, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

When both groups are present on the ring, their directing effects must be considered together. The tert-butyl group is at position 4, and the cinnamaldehyde group is at position 1. The positions ortho to the tert-butyl group are meta to the cinnamaldehyde group. The positions meta to the tert-butyl group are ortho to the cinnamaldehyde group. Since the tert-butyl group is activating and the cinnamaldehyde group is deactivating, the activating group generally governs the orientation of substitution. libretexts.org Therefore, substitution is expected to occur at the positions activated by the tert-butyl group, which are ortho to it (and meta to the cinnamaldehyde group).

The following table summarizes the directing effects of the substituents on the benzene ring of this compound.

| Substituent | Activating/Deactivating | Directing Effect | Governing Factor |

|---|---|---|---|

| -C(CH3)3 (tert-Butyl) | Activating | Ortho, Para | Inductive effect, Steric hindrance favors para |

| -CH=CH-CHO (Cinnamaldehyde) | Deactivating | Meta | Resonance (electron withdrawal) |

Catalytic Reaction Mechanisms Involving Cinnamaldehyde Structures

The selective hydrogenation of cinnamaldehyde derivatives is a challenging yet crucial industrial process, yielding valuable products such as cinnamyl alcohol, hydrocinnamaldehyde (B1666312), and hydrocinnamyl alcohol. The preferred reaction pathway is highly dependent on the catalyst, support, and reaction conditions.

Understanding Catalyst-Substrate Interactions

The interaction between a catalyst and a cinnamaldehyde derivative is a complex interplay of electronic and geometric factors. The substrate can adsorb onto the catalyst surface through its C=C double bond, its C=O carbonyl group, or a combination of both. The mode of adsorption is a primary determinant of the reaction's selectivity.

Adsorption via the C=C Bond: This mode of interaction is thermodynamically favored on many metal catalysts, such as palladium, leading to the hydrogenation of the carbon-carbon double bond and the formation of hydrocinnamaldehyde. researchgate.net

Adsorption via the C=O Bond: Selective hydrogenation of the carbonyl group to produce the corresponding unsaturated alcohol (e.g., cinnamyl alcohol) is more challenging. This pathway is often promoted by catalysts that have a strong affinity for the oxygen atom of the carbonyl group. This can be achieved through the use of bimetallic catalysts or by employing catalyst supports with Lewis acidic sites. nih.gov For instance, the addition of a second metal, like cobalt to a platinum catalyst, can alter the electronic properties of the platinum, favoring the adsorption and activation of the C=O bond. nih.gov

Influence of the 4-Tert-butyl Group: The presence of a bulky, electron-donating tert-butyl group at the para-position of the phenyl ring in this compound is expected to influence catalyst-substrate interactions in several ways:

Steric Hindrance: The large tert-butyl group can sterically hinder the adsorption of the molecule on the catalyst surface. This steric effect may influence the orientation of the molecule, potentially favoring a specific adsorption mode (e.g., end-on via the aldehyde group) over a flat-lying mode that involves the aromatic ring and the C=C bond. qub.ac.uk

Electronic Effects: The tert-butyl group is an electron-donating group, which increases the electron density in the aromatic ring. This electronic effect can be transmitted through the conjugated system to the C=C and C=O bonds. An increased electron density at the C=O group might enhance its interaction with electrophilic sites on the catalyst surface, potentially promoting the selective hydrogenation to 4-tert-butyl cinnamyl alcohol. Conversely, studies on the electrochemical reduction of para-substituted benzaldehydes have shown that stronger electron-donating groups can promote hydrogenolysis (cleavage of the C-O bond), while electron-withdrawing groups favor hydrogenation. nih.gov

Research on various cinnamaldehyde derivatives has provided insights into how substituents affect selectivity. For instance, in the hydrogenation of α-methyl cinnamaldehyde and 4-methyl cinnamaldehyde, the presence of the methyl group can influence the product distribution. cardiff.ac.uk

Below is a table summarizing the general effects of catalyst components on the hydrogenation of cinnamaldehyde, which can be extrapolated to its 4-tert-butyl derivative.

| Catalyst Component | Primary Influence on Cinnamaldehyde Hydrogenation | Expected Impact on this compound |

| Active Metal (e.g., Pt, Pd, Ru) | Determines intrinsic activity and primary reaction pathway (C=C vs. C=O hydrogenation). | Similar pathway determination, but steric hindrance from the tert-butyl group may alter selectivity. |

| Promoter Metal (e.g., Co, Fe, Sn) | Modifies the electronic properties of the active metal, often enhancing C=O hydrogenation selectivity. nih.govnih.gov | The electronic effect of the promoter would be coupled with the electronic effect of the tert-butyl group, potentially leading to unique selectivity. |

| Support (e.g., TiO₂, Al₂O₃, Carbon) | Can provide Lewis acid sites that interact with the C=O group, influencing adsorption and selectivity. | The interaction between the support and the carbonyl group would still be crucial. |

| Ligands (in homogeneous catalysis) | Can sterically and electronically tune the catalytic center to favor a specific reaction pathway. | The bulky substrate would likely require carefully designed ligands to achieve high selectivity. |

Kinetic and Thermodynamic Aspects of Catalyzed Transformations

The kinetics and thermodynamics of cinnamaldehyde hydrogenation are intricately linked to the catalyst-substrate interactions and the reaction conditions.

Thermodynamics: The hydrogenation of the C=C bond in cinnamaldehyde is thermodynamically more favorable than the hydrogenation of the C=O bond. This intrinsic thermodynamic preference makes the selective synthesis of cinnamyl alcohol a significant challenge. researchgate.net The presence of the 4-tert-butyl group is not expected to fundamentally alter this thermodynamic preference, although it may have a minor influence on the relative energies of the reactants and products.

Kinetics: The rates of the different hydrogenation pathways are highly dependent on the catalyst and reaction conditions. Kinetic studies on cinnamaldehyde hydrogenation often employ Langmuir-Hinshelwood models, which consider the adsorption of reactants on the catalyst surface. yu.edu.joqub.ac.uk These models help to elucidate the reaction mechanism by fitting experimental data to different rate equations.

Key kinetic parameters that are often investigated include:

Reaction Order: Studies on cinnamaldehyde hydrogenation have reported different reaction orders with respect to the aldehyde and hydrogen, depending on the catalyst and conditions. For example, a study using an Ir/C catalyst found the reaction to be zero-order with respect to cinnamaldehyde and first-order with respect to hydrogen. qub.ac.uk

Activation Energy: The activation energy provides insight into the energy barrier for a particular reaction pathway. Different catalysts will exhibit different activation energies for the hydrogenation of the C=C and C=O bonds.

Influence of Temperature and Pressure: Increasing the reaction temperature generally increases the reaction rate, but it can also affect the selectivity. Higher temperatures may favor the thermodynamically preferred product (hydrocinnamaldehyde). Hydrogen pressure is another critical parameter, with higher pressures typically leading to higher reaction rates. nih.gov

The following table presents a summary of kinetic and thermodynamic data for the hydrogenation of cinnamaldehyde over different catalytic systems. While this data is for the parent compound, it provides a valuable framework for understanding the potential behavior of this compound.

| Catalyst System | Substrate | Reaction Conditions | Conversion (%) | Selectivity to Unsaturated Alcohol (%) | Key Findings |

| Pt-Mo/C | Cinnamaldehyde | 80 °C, 5 bar H₂ | 66.4 | Not specified | Heat treatment of the Mo/C support prior to Pt deposition was crucial for catalytic activity. nih.gov |

| CoRe/TiO₂ | Cinnamaldehyde | 140 °C, Formic Acid as H₂ source | 99 | 89 | The bimetallic catalyst showed high selectivity to cinnamyl alcohol. nih.gov |

| Au-Pd/TiO₂ | Cinnamaldehyde | Mild conditions | High | Varied with Au:Pd ratio | The Au:Pd ratio was critical in determining selectivity, with Pd favoring hydrocinnamaldehyde formation. rsc.org |

| Ir/C | Cinnamaldehyde | Not specified | High | High | The study highlighted the importance of steric effects in achieving high selectivity to cinnamyl alcohol. qub.ac.uk |

| Pt/C with KOH promoter | Cinnamaldehyde | Not specified | High | High | The addition of an alkali promoter significantly enhances the selectivity towards cinnamyl alcohol. qub.ac.uk |

Computational and Theoretical Chemistry Studies of 4 Tert Butyl Cinnamaldehyde

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) has become a important tool for examining the molecular structure and conformational possibilities of cinnamaldehyde (B126680) and its derivatives. While specific studies exclusively on 4-tert-butyl cinnamaldehyde are not extensively documented in publicly available research, the methodologies applied to the parent molecule, cinnamaldehyde, provide a robust framework for understanding its 4-tert-butyl substituted analogue.

Research on cinnamaldehyde often employs the B3LYP functional with basis sets such as 6-311++G(d,p) to conduct geometry optimization and explore conformational preferences. researchgate.netjmcs.org.mxscielo.org.mxscielo.org.mx These studies reveal the existence of two primary planar conformers: s-trans and s-cis, which are defined by the dihedral angle of the C=C-C=O bond. For the unsubstituted cinnamaldehyde, the s-trans conformer is generally found to be more stable in the gas phase. researchgate.netjmcs.org.mxscielo.org.mxscielo.org.mx The presence of a bulky tert-butyl group at the para position of the phenyl ring in this compound is not expected to significantly alter this preference, as the substitution is distant from the propenal side chain that dictates the s-cis/s-trans isomerism.

The stability of these conformers can be influenced by the surrounding environment. Computational models, such as the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM), have been used to study the effect of different solvents on the conformational stability of cinnamaldehyde. researchgate.netjmcs.org.mxscielo.org.mx These studies have shown that while the relative stability of the conformers may be slightly modulated by the dielectric constant of the solvent, the general preference for the s-trans form is maintained. researchgate.netjmcs.org.mxscielo.org.mx

Table 1: Calculated Energy Parameters for Cinnamaldehyde Conformers (Gas Phase)

| Parameter | s-cis | s-trans |

| Relative Energy (kJ/mol) | 7.95 | 0.00 |

| s-trans -> s-cis Rotational Barrier (kJ/mol) | 44.52 | - |

| s-cis -> s-trans Rotational Barrier (kJ/mol) | - | 36.57 |

Data adapted from studies on unsubstituted cinnamaldehyde using B3LYP/6-311++G(d,p). scielo.org.mx

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For the parent cinnamaldehyde, DFT calculations have been used to determine these and other quantum chemical parameters. semnan.ac.ir These studies indicate that the electronic properties can be influenced by the solvent environment, with polar solvents generally leading to a smaller HOMO-LUMO gap and thus increased reactivity. semnan.ac.ir The introduction of the electron-donating tert-butyl group at the para-position is expected to raise the HOMO energy level, potentially affecting the molecule's reactivity and electronic absorption spectrum.

Table 2: Calculated Quantum Chemical Descriptors for trans-Cinnamaldehyde in Different Environments

| Parameter | Gas Phase | Ethanol | Acetone | Dichloromethane |

| HOMO Energy (eV) | -6.53 | -6.45 | -6.46 | -6.47 |

| LUMO Energy (eV) | -2.18 | -2.29 | -2.28 | -2.26 |

| HOMO-LUMO Gap (eV) | 4.35 | 4.16 | 4.18 | 4.21 |

| Chemical Potential (eV) | -4.35 | -4.37 | -4.37 | -4.36 |

| Hardness (eV) | 2.18 | 2.08 | 2.09 | 2.10 |

| Electrophilicity Index | 4.35 | 4.59 | 4.57 | 4.54 |

| Dipole Moment (Debye) | 3.65 | 4.88 | 4.79 | 4.70 |

Data adapted from DFT/B3LYP/6-311G+(d,p) calculations on trans-cinnamaldehyde. semnan.ac.ir

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides detailed information about stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the full conformational space of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's flexibility and conformational transitions.

For flexible molecules like this compound, MD simulations can reveal the accessibility of different conformational states and the energy barriers between them. This is particularly useful for understanding how the molecule might behave in a complex environment, such as in solution or when interacting with a biological receptor. While specific MD studies on this compound are not prominent in the literature, the methodology is well-suited to investigate the rotational freedom of the tert-butyl group and the flexibility of the propenal side chain. Such simulations would typically involve defining a force field for the molecule and simulating its behavior in a chosen solvent at a specific temperature and pressure.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For cinnamaldehyde and its derivatives, theoretical studies could elucidate the mechanisms of reactions such as oxidation, reduction, or addition reactions at the double bond or the aldehyde group. DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states. The calculated activation energies can then be used to predict reaction rates and understand how substituents, like the 4-tert-butyl group, might influence the reactivity. For instance, the electron-donating nature of the tert-butyl group could affect the susceptibility of the aromatic ring and the propenal side chain to electrophilic or nucleophilic attack.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Tert Butyl Cinnamaldehyde

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 4-tert-butyl cinnamaldehyde (B126680) from impurities, reaction byproducts, or other components in a mixture. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation, which is crucial for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-tert-butyl cinnamaldehyde. In this method, the compound is vaporized and separated based on its boiling point and polarity on a capillary column before being detected and identified by a mass spectrometer. florajournal.com

The gas chromatogram provides the retention time, a characteristic property for a compound under a specific set of analytical conditions, which serves as an initial identifier. Following separation, the mass spectrometer fragments the eluted molecules into a unique pattern of ions. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparing it to spectral libraries. researchgate.net

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the tert-butyl group (forming a stable carbocation) and fragmentation of the propenal side chain. The combination of retention time and mass spectrum provides high confidence in its identification and quantification. nih.gov

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. For this compound, reversed-phase HPLC is the most common approach. nih.gov In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. jmpas.com

Separation is achieved based on the compound's hydrophobicity. Detection is often performed using an ultraviolet (UV) detector set to the wavelength of maximum absorbance for the molecule, which is dictated by its conjugated π-electron system. informaticsjournals.co.in

When coupled with a mass spectrometer (LC-MS), the technique provides an additional layer of specificity, allowing for the accurate identification and quantification of the compound in highly complex samples. jmpas.com LC-MS is particularly useful as it can provide molecular weight information from the parent ion (e.g., [M+H]⁺ in positive ion mode), confirming the identity of the analyte peak separated by the HPLC column.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., Kromasil), 4.6 x 200 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~290 nm |

| Column Temp. | 25-30 °C |

| Injection Volume | 10-20 µL |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to reveal information about its chemical bonds, functional groups, and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural determination of organic molecules.

¹H-NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is expected to show:

A sharp singlet around 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. rsc.org

Two doublets in the aromatic region (typically 7.4-7.6 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.org

A set of signals for the vinylic protons of the propenal group, likely a doublet and a doublet of doublets between 6.7 and 7.5 ppm, with a large coupling constant (~16 Hz) indicating a trans configuration. utah.edu

A doublet for the aldehyde proton, shifted significantly downfield to around 9.7 ppm. utah.edu

¹³C-NMR: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, the spectrum would display distinct signals for:

The methyl and quaternary carbons of the tert-butyl group (~31 and 35 ppm, respectively). rsc.org

The four unique carbons of the para-substituted aromatic ring (in the 125-158 ppm range). rsc.org

The two vinylic carbons of the alkene. utah.edu

The aldehyde carbonyl carbon, which is the most deshielded, appearing far downfield (~193 ppm). utah.edu

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton coupling relationships (e.g., between the vinylic and aldehyde protons), while HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.7 (d) | ~193.5 |

| Vinylic CH (α to CHO) | ~6.7 (dd) | ~128.8 |

| Vinylic CH (β to CHO) | ~7.5 (d) | ~153.0 |

| Aromatic CH | ~7.5 (d) | ~129.0 |

| Aromatic CH | ~7.4 (d) | ~126.2 |

| Aromatic C (ipso) | - | ~131.5 |

| Aromatic C (tert-butyl) | - | ~158.0 |

| Quaternary C (tert-butyl) | - | ~35.2 |

| Methyl CH₃ (tert-butyl) | ~1.3 (s) | ~31.1 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹. A distinct C-H stretch for the aldehyde group is expected around 2740-2840 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp absorption band around 1670-1685 cm⁻¹. The conjugation with the C=C double bond and the aromatic ring lowers the frequency from that of a simple aliphatic aldehyde. researchgate.net

C=C Stretching: An absorption for the alkene C=C double bond around 1625 cm⁻¹ and aromatic C=C stretching bands around 1600 and 1450 cm⁻¹. researchgate.net

C-H Bending: Characteristic bending vibrations for the para-substituted ring appear in the 800-850 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050 | Aromatic C-H | Stretching |

| ~2965 | Aliphatic C-H (tert-butyl) | Stretching |

| ~2820, ~2740 | Aldehyde C-H | Stretching |

| ~1680 | Conjugated Aldehyde C=O | Stretching |

| ~1625 | Alkene C=C | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~830 | p-Substituted Benzene C-H | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. This compound possesses an extended π-electron system that includes the benzene ring, the alkene double bond, and the carbonyl group.

This conjugation allows for π → π* electronic transitions upon absorption of UV radiation, resulting in a strong absorption maximum (λmax). The λmax for cinnamaldehyde is typically observed around 280-290 nm. researchgate.netresearchgate.net The presence of the electron-donating tert-butyl group on the benzene ring is expected to cause a slight bathochromic (red) shift, moving the λmax to a slightly longer wavelength. This characteristic absorbance is the basis for quantitative analysis using HPLC-UV. informaticsjournals.co.in

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol / Methanol | ~290-295 | π → π* |

Derivatization-Based Enrichment Strategies for Enhanced Analytical Detection

The quantitative analysis of this compound in complex matrices often necessitates enrichment and derivatization steps to improve selectivity and sensitivity. The inherent volatility and polarity of aldehydes can pose challenges for direct chromatographic analysis, especially at trace levels. mdpi.com Chemical derivatization modifies the aldehyde's functional group, converting it into a less volatile, more stable, and more easily detectable derivative. This process not only enhances chromatographic separation and detector response but also facilitates the enrichment of the analyte from the sample matrix. mdpi.com

Two of the most prominent derivatization reagents employed for the analysis of carbonyl compounds, including aromatic α,β-unsaturated aldehydes like this compound, are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).

PFBHA Derivatization Coupled with Gas Chromatography (GC)

PFBHA is a highly effective derivatizing agent for aldehydes, reacting with the carbonyl group to form a stable oxime derivative. This reaction is particularly advantageous for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Key Advantages of PFBHA Derivatization:

Enhanced Volatility and Thermal Stability: The resulting PFBHA-oximes are thermally stable, making them suitable for the elevated temperatures used in GC analysis.

Improved Chromatographic Resolution: The derivatives can be easily resolved on standard capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase.

High Sensitivity: The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to electron capture detection (ECD) and enhances ionization in mass spectrometry. nih.gov

Quantitative Reaction: PFBHA reacts quantitatively with aldehydes, including conjugated systems, which is crucial for accurate quantification.

The derivatization reaction with PFBHA can be performed in-solution or can be integrated with enrichment techniques such as solid-phase microextraction (SPME). In an on-fiber derivatization approach, the SPME fiber is first coated with PFBHA and then exposed to the sample's headspace. This allows for simultaneous extraction and derivatization of the volatile aldehyde, simplifying the workflow and improving sensitivity. copernicus.orguw.edu.pl This technique has been successfully applied to the analysis of various aldehydes in complex matrices, demonstrating low detection limits. uw.edu.plmdpi.com

Optimization of derivatization parameters such as reagent concentration, reaction time, and temperature is critical for achieving high derivatization yields and reproducible results. Studies on various aldehydes have shown that these parameters can significantly influence the analytical outcome. researchgate.netsemanticscholar.org

| Analyte | Matrix | Enrichment/Derivatization Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Air | On-fiber SPME-PFBHA | GC-MS | - | - |

| Formaldehyde | Aqueous | On-sample SPME-PFBHA | GC-MS | 8 ng L⁻¹ | 26 ng L⁻¹ |

| Hexanal | Beer | On-fiber SPME-PFBHA | GC-MS | - | - |

| C3-C10 Aldehydes | Beer | On-fiber SPME-PFBHA | GC-MS | 0.07–83.20 µg L⁻¹ (Determined Level) |

DNPH Derivatization Coupled with High-Performance Liquid Chromatography (HPLC)

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and widely used method for the determination of carbonyl compounds. epa.govthermofisher.com DNPH reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric. waters.com

Key Advantages of DNPH Derivatization:

Strong UV Absorbance: The resulting hydrazones exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region, typically around 360 nm, allowing for sensitive detection by HPLC with a UV detector. thermofisher.comwaters.com

Stability of Derivatives: The DNPH derivatives are generally stable, facilitating sample storage and analysis. researchgate.net

Versatility: The method is applicable to a wide range of aldehydes and ketones and is cited in numerous standard analytical methods, such as those from the U.S. Environmental Protection Agency (EPA). epa.govthermofisher.com

This method typically involves passing an air sample through a cartridge containing silica (B1680970) gel coated with DNPH, or by reacting a liquid sample with a DNPH solution. waters.comepa.gov The formed hydrazones are then eluted with a solvent like acetonitrile and analyzed by reversed-phase HPLC. epa.govwaters.com

While robust, the DNPH method can sometimes be complicated by the formation of E/Z stereoisomers of the hydrazone derivatives, which may appear as separate peaks in the chromatogram. Chromatographic conditions can be optimized to either resolve or co-elute these isomers for accurate quantification. researchgate.net

| Analyte | Matrix | Enrichment/Derivatization Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|---|

| Cinnamaldehyde | Cinnamon Extract | Direct Analysis (No Derivatization) | HPLC-PDA | 0.069 ppm | 0.23 ppm |

| Formaldehyde | Ambient Air | DNPH-coated silica cartridge | HPLC-UV | Suitable for monitoring at 100 µg/m³ | |

| Various Aldehydes | Beverages | D-cysteine derivatization | LC-MS/MS | 0.2-1.9 µg L⁻¹ | 0.7-6.0 µg L⁻¹ |

| Benzaldehyde | Air | DNPH-coated silica cartridge | HPLC-UV | - | - |

Environmental Fate and Degradation Pathways of 4 Tert Butyl Cinnamaldehyde

Biodegradation Studies and Mechanisms in Aqueous and Soil Environments

The biodegradation of 4-tert-butyl cinnamaldehyde (B126680) is a key process in its removal from aquatic and terrestrial systems. While specific studies on the 4-tert-butyl derivative are limited, research on the parent compound, trans-cinnamaldehyde, provides significant insight into potential metabolic pathways.

Studies on trans-cinnamaldehyde have demonstrated that it is rapidly degraded in soil environments. nih.govnih.gov The degradation process has been shown to follow first-order kinetics, indicating that the rate of breakdown is proportional to the concentration of the compound. nih.govnih.gov In investigations involving different soil types, such as sandy clay loam and clay loam, trans-cinnamaldehyde was observed to degrade quickly. nih.gov

The primary biodegradation pathway for cinnamaldehyde involves the oxidation of the aldehyde group to form cinnamic acid, followed by further transformation. For trans-cinnamaldehyde, metabolites such as hydroxycinnamic acid have been tentatively identified in soil degradation studies. nih.govnih.gov It is plausible that 4-tert-butyl cinnamaldehyde follows a similar initial pathway, being converted to 4-tert-butyl cinnamic acid.

The presence of the tert-butyl group, a bulky and sterically hindering substituent, may influence the rate of biodegradation. Generally, such groups can make a molecule more resistant to microbial attack compared to its non-substituted counterpart. Therefore, the degradation half-life of this compound in soil and water might be longer than that of trans-cinnamaldehyde.

| Parameter | Finding | Reference |

|---|---|---|

| Degradation Kinetics | Rapid, first-order kinetics | nih.govnih.gov |

| Environment | Sandy clay loam and clay loam soils | nih.gov |

| Identified Metabolite | Hydroxycinnamic acid (tentatively identified) | nih.govnih.gov |

Photolytic Degradation Pathways and Photoreactivity under Environmental Conditions

Photodegradation, the breakdown of chemicals by light, is another significant environmental fate process for compounds like this compound, particularly in sunlit surface waters and on soil surfaces. The photoreactivity of this molecule is influenced by its structure, which includes a chromophore (the cinnamaldehyde group) that absorbs ultraviolet (UV) radiation.

Research on the photooxidation of cinnamaldehyde in methanol (B129727) has identified several transformation products. researchgate.net The process involves photoisomerization from the trans isomer to the cis isomer. researchgate.net Further reactions can lead to the formation of acetals, such as the dimethyl acetal (B89532) of cinnamaldehyde when in a methanol solvent. researchgate.net While environmental systems are aqueous, these findings suggest that isomerization and reactions with other environmental nucleophiles are possible photolytic pathways.

Studies on other related compounds, such as 4-tert-butylphenol (B1678320), provide further clues. The photocatalytic degradation of 4-tert-butylphenol has been investigated using various systems, including UV/H₂O₂ and UV/S₂O₈²⁻. researchgate.net These advanced oxidation processes generate highly reactive radicals, like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which effectively degrade the molecule. researchgate.net The degradation rate of 4-tert-butylphenol was found to be significantly enhanced in the presence of these oxidizing agents compared to direct UV photolysis alone. researchgate.net This indicates that indirect photolysis involving naturally occurring reactive species in the environment could be a major degradation route for this compound.

The efficiency of photocatalytic degradation can be influenced by various environmental factors. For instance, in studies of 4-tert-butylphenol, the degradation rate was affected by the concentration of the oxidizing agent, pH, temperature, and the presence of other inorganic ions in the water. researchgate.netmdpi.com

| Compound | Process | Identified Products/Pathways | Reference |

|---|---|---|---|

| Cinnamaldehyde | Photooxidation in Methanol | cis-Cinnamaldehyde, trans- and cis-Dimethyl acetal of cinnamaldehyde | researchgate.net |

| 4-tert-Butylphenol | UV/S₂O₈²⁻ Oxidation | Degradation via SO₄•⁻ radical attack, leading to bond scission and dimerization products | researchgate.net |

| 4-tert-Butylphenol | Solar Photocatalysis (Ag₂CO₃) | Complete degradation influenced by catalyst dose and initial concentration | mdpi.com |

Chemical Oxidation and Hydrolysis in Simulated Environmental Systems

In addition to microbial and light-induced degradation, this compound can undergo abiotic chemical reactions such as oxidation and hydrolysis. The unsaturated aldehyde structure is susceptible to attack by chemical oxidants present in the environment.

Studies on the oxidation of cinnamaldehyde show that it is unstable in the presence of oxygen. nih.govresearchgate.net The oxidation process is described as a three-step mechanism:

Peroxide Formation : Cinnamaldehyde reacts with oxygen to form unstable peroxide intermediates. nih.govresearchgate.net

Decomposition and Radical Formation : The peroxides undergo thermal decomposition, generating a variety of free radicals that initiate complex oxidation reactions. nih.govresearchgate.net

Rapid Oxidation : This leads to the formation of a range of oxidation products. nih.govresearchgate.net

The main products identified from the chemical oxidation of cinnamaldehyde include benzaldehyde (B42025), benzoic acid, and cinnamic acid. nih.govresearchgate.net Given the structural similarity, this compound would be expected to yield analogous products, such as 4-tert-butylbenzaldehyde (B1265539) and 4-tert-butylbenzoic acid. The oxidation reaction has a low activation energy, suggesting it can occur readily even at ambient temperatures. nih.gov

Hydrolysis, the reaction with water, is another potential degradation pathway, although it is generally less significant for aldehydes compared to esters. However, under certain catalytic conditions, the cleavage of the C=C bond in cinnamaldehyde can occur, leading to the formation of benzaldehyde. semanticscholar.org This suggests that in specific environmental micro-sites with catalytic surfaces (e.g., certain clays (B1170129) or metal oxides), hydrolytic or oxidative cleavage could contribute to the transformation of this compound.

| Process | Conditions/Mechanism | Major Products | Reference |

|---|---|---|---|

| Chemical Oxidation | Reaction with oxygen via a three-step peroxide and radical mechanism | Benzaldehyde, Benzoic acid, Cinnamic acid, Acetaldehyde (B116499), Cinnamaldehyde epoxide | nih.govresearchgate.net |

| Hydrolysis/Cleavage | Catalytic cleavage of the C=C bond in an aqueous phase | Benzaldehyde | semanticscholar.org |

Modeling of Environmental Partitioning and Transport Behavior

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments, such as air, water, soil, and sediment. researchgate.net These models, often called multi-media fate models, use the physicochemical properties of a substance to estimate its partitioning and transport behavior. cefic-lri.org

For this compound, key properties for modeling would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). The presence of the large, nonpolar tert-butyl group significantly influences these properties. It increases the molecule's hydrophobicity, leading to:

A higher Kow value, suggesting a greater tendency to bioaccumulate in organisms.

A higher Koc value, indicating stronger adsorption to soil organic matter and sediment, which would reduce its mobility in soil and its concentration in the water column.

Lower water solubility compared to cinnamaldehyde.

Models like ChemFate, SimpleBox, and others integrate these properties with environmental parameters (e.g., soil type, water flow rates, temperature) to simulate the chemical's fate. escholarship.org The output of such models can predict the Predicted Environmental Concentrations (PECs) in various media. escholarship.org For a substance like this compound, models would likely predict that a significant portion would partition from the water column to sediment and wastewater treatment sludge due to its high hydrophobicity. Its potential for long-range transport would be evaluated based on its persistence (degradation half-lives in different media) and volatility. cefic-lri.org

| Parameter | Description | Predicted Influence of the 4-tert-butyl group |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) vs. water; indicates lipophilicity and bioaccumulation potential. | Increase (Higher lipophilicity) |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Measures the tendency of a chemical to adsorb to soil organic matter. | Increase (Stronger adsorption to soil/sediment) |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Decrease |

| Vapor Pressure & Henry's Law Constant | Indicates the tendency of a chemical to volatilize from water or soil into the air. | Likely lower than cinnamaldehyde due to increased molecular weight. |

| Degradation Half-life (DT50) | The time required for 50% of the chemical to degrade in a specific medium (water, soil, etc.). | Potentially longer than cinnamaldehyde due to steric hindrance. |

Advanced Applications of 4 Tert Butyl Cinnamaldehyde in Materials Science

Polymer Systems Incorporating Cinnamaldehyde (B126680) Structures for Advanced Materials

The covalent incorporation of 4-tert-butyl cinnamaldehyde into polymer structures is a key strategy for creating advanced materials. This integration can be achieved by designing monomers containing the cinnamaldehyde moiety or by grafting the molecule onto existing polymer backbones, leading to significant changes in material properties.

Synthesis of Cinnamaldehyde-Containing Monomers and Polymerization Techniques

The creation of polymers featuring pendant cinnamaldehyde structures begins with the synthesis of polymerizable monomers. The reactive aldehyde group of this compound is a versatile handle for various chemical modifications. One common approach involves converting the aldehyde into a more stable derivative that can withstand polymerization conditions, followed by regeneration of the aldehyde if needed.

Strategies for monomer synthesis include:

Acetal (B89532) Formation: Reacting this compound with a hydroxyl-containing monomer, such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), to form an acetal. This protects the aldehyde group during free-radical polymerization. The acetal linkage can later be hydrolyzed under acidic conditions to expose the pendant aldehyde groups on the polymer chain.

Thioacetal Derivatives: Similar to acetals, thioacetals can be formed to create monomers. Thioacetal bonds are notably responsive to reactive oxygen species (ROS), providing a basis for stimuli-responsive materials. acs.org For instance, a this compound-based thioacetal can be reacted with epichlorohydrin (B41342) to synthesize a diglycidyl ether monomer, suitable for polymerization. acs.org

Direct Polymerization Strategies: In some cases, cinnamaldehyde derivatives can act as monomers themselves or as cross-linking agents. researchgate.net For example, cinnamaldehyde can be coupled to the side chains of polymers, incorporated into the polymer backbone, or used as a bridge to connect two polymer segments. nih.gov

Once these specialized monomers are synthesized, various polymerization techniques can be employed to create the desired polymer architecture. These techniques include free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and condensation polymerization, depending on the monomer structure and desired polymer characteristics.

Modulation of Polymer Rheological and Mechanical Properties through Cinnamaldehyde Integration

The incorporation of this compound moieties into a polymer matrix can significantly alter its rheological (flow) and mechanical properties. matec-conferences.org Rheology, the study of the flow of matter, is crucial for understanding material processability and performance. scirp.org Key rheological parameters include viscosity (resistance to flow) and viscoelasticity, which is described by the storage modulus (G'), representing elastic response, and the loss modulus (G''), representing viscous response. mdpi.com

The integration of cinnamaldehyde structures can influence these properties in several ways:

Increased Cross-linking and Stiffness: The reactive aldehyde groups can form cross-links with functional groups on other polymer chains (e.g., amines in chitosan (B1678972) or gelatin), increasing the network density. researchgate.net This leads to a higher storage modulus (G') and greater stiffness. The bulky tert-butyl group would further enhance this effect by restricting chain mobility.

Hydrogen Bonding: The aldehyde's oxygen atom can participate in hydrogen bonding with other polymer components, such as the hydroxyl groups in starch or the amide groups in proteins. This enhances the compatibility between components in a polymer blend and can improve mechanical strength. researchgate.net

Plasticization Effect: When not covalently bound, cinnamaldehyde can act as a plasticizer, increasing the free volume between polymer chains and enhancing flexibility. However, this effect is often balanced by the intermolecular interactions mentioned above. Research on zein (B1164903) films has shown that the addition of cinnamaldehyde, along with plasticizers like polyethylene (B3416737) glycol, can effectively improve tensile strength and elongation. nih.gov

| Property | Mechanism of Influence | Anticipated Effect | Supporting Principle/Study |

|---|---|---|---|

| Tensile Strength | Covalent cross-linking, hydrogen bonding | Increase | Zein films with cinnamaldehyde nih.gov |

| Elongation at Break | Plasticization vs. cross-linking balance | Variable (concentration-dependent) | Zein films with cinnamaldehyde nih.gov |

| Storage Modulus (G') | Increased network density, restricted chain mobility | Increase | General principles of polymer rheology mdpi.com |

| Glass Transition Temp (Tg) | Restricted segmental motion due to cross-links and bulky groups | Increase | General principles of polymer physics |

Development of Functional Materials for Controlled Release and Responsive Systems

A significant area of application for this compound is in the development of "smart" materials that can release active compounds in response to specific environmental triggers. researchgate.net This is achieved by conjugating the molecule to a polymer backbone via stimuli-responsive linkages. mdpi.com

The aldehyde group is ideal for forming covalent bonds that are stable under normal conditions but cleave in response to specific stimuli:

pH-Responsive Systems: Imines (Schiff bases), hydrazones, and acetals are common acid-cleavable linkages. nih.gov A polymer with this compound attached via an imine bond will be stable at neutral or basic pH but will hydrolyze and release the compound in an acidic environment. mdpi.commdpi.com This is particularly useful for applications where a localized acidic environment can trigger the release. mdpi.com

ROS-Responsive Systems: Thioacetal linkages are sensitive to reactive oxygen species (ROS) like hydrogen peroxide. acs.org In environments with elevated ROS levels, the thioacetal bond breaks, releasing the cinnamaldehyde derivative. acs.org This creates a self-amplifying system, as the released cinnamaldehyde can itself promote further ROS production, accelerating the material's response. acs.orgnih.gov

These responsive systems allow for the creation of materials that can deliver an active agent precisely when and where it is needed, a foundational concept for advanced functional materials.

| Linkage Type | Chemical Structure Example | Stimulus for Cleavage | Release Mechanism |

|---|---|---|---|

| Imine (Schiff Base) | Polymer-N=CH-R | Low pH (Acidic) | Hydrolysis |

| Acetal/Ketal | Polymer-O-CH(R)-O-Polymer | Low pH (Acidic) | Hydrolysis |

| Hydrazone | Polymer-NH-N=C(R')-R | Low pH (Acidic) | Hydrolysis |

| Thioacetal | Polymer-S-CH(R)-S-Polymer | Reactive Oxygen Species (ROS) | Oxidation |

| *R represents the cinnamaldehyde derivative moiety. |

Integration into Nanomaterials and Advanced Composite Structures

The functional properties of this compound can be further harnessed by integrating it into nanomaterials and advanced composites. This approach can enhance the stability of the compound and create materials with hierarchical structures and multifunctional capabilities.

Nanoparticle Encapsulation: this compound can be encapsulated within various nanostructures, such as polymeric nanoparticles, liposomes, or cyclodextrins. nih.govnih.gov Encapsulation protects the reactive aldehyde from premature degradation and allows for its sustained release over time. researchgate.net For example, loading cinnamaldehyde onto halloysite (B83129) nanotubes, which are then embedded in a sodium alginate film, creates a system with a significantly prolonged release profile compared to directly mixing the compound into the film. mdpi.com

Surface Functionalization: The molecule can be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titanium dioxide) using silane (B1218182) coupling agents. mdpi.com This creates a functional coating that can be designed for pH-triggered release from the nanoparticle surface, combining the structural properties of the inorganic core with the responsive functionality of the organic molecule. mdpi.com

Active Composite Films: When incorporated into composite films, such as those made from polylactic acid (PLA) or soy protein, this compound acts as a functional additive. researchgate.net It can improve the compatibility between different phases of the composite, enhance mechanical properties, and impart active functions like antioxidant or antimicrobial characteristics to the material. researchgate.net The bulky tert-butyl group can be particularly effective at disrupting crystallinity in polymer films, which can be leveraged to tune barrier properties and release kinetics.

The integration of this compound into these advanced structures opens pathways to new materials for active packaging, functional coatings, and responsive biomedical devices.

In Vitro Molecular Mechanisms of Action of 4 Tert Butyl Cinnamaldehyde

Investigation of Cellular Pathway Modulation in Defined In Vitro Biological Systems

Currently, there is no specific information available in peer-reviewed literature detailing the modulation of cellular pathways by 4-tert-butyl cinnamaldehyde (B126680) in defined in vitro systems.

Regulation of Cell Cycle Progression in Cell Culture Models

No studies were identified that specifically investigate the impact of 4-tert-butyl cinnamaldehyde on the regulation of cell cycle progression in any cell culture models.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, MAPK, Nrf2 Pathways)

There is no available research data on the specific effects of this compound on the NF-κB, MAPK, or Nrf2 intracellular signaling cascades.

Mechanistic Studies of Cellular Responses in Isolated Cell Line Cultures

Detailed mechanistic studies describing the cellular responses to this compound in isolated cell line cultures have not been published in the available scientific literature.

Identification of Molecular Targets and Characterization of Ligand-Receptor Interactions

Specific molecular targets and ligand-receptor interactions for this compound have not been identified or characterized in published in vitro studies.

Systems Biology Approaches: Metabolomic and Proteomic Profiling in In Vitro Systems

No metabolomic or proteomic profiling studies have been conducted and published for in vitro systems treated with this compound to provide a systems-level understanding of its molecular effects.

Future Research Directions and Emerging Trends in 4 Tert Butyl Cinnamaldehyde Research

Advancements in Sustainable Synthesis and Green Chemistry Innovations

The future of chemical synthesis for compounds like 4-tert-butyl cinnamaldehyde (B126680) is increasingly geared towards sustainable and green methodologies. Research is anticipated to move away from traditional synthesis routes, which may involve harsh conditions or hazardous reagents, towards more environmentally benign alternatives. Key areas of innovation are expected to include the development of novel catalytic systems. These may involve earth-abundant metals and recyclable frameworks, offering a greener alternative to conventional catalysts. nano-ntp.com